An In-Depth Technical Guide to 4-Chloroquinolin-5-amine: A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to 4-Chloroquinolin-5-amine: A Versatile Scaffold for Drug Discovery
Introduction: Unveiling the Potential of a Key Quinoline Derivative
Within the vast and pharmacologically significant landscape of heterocyclic compounds, the quinoline scaffold stands out for its prevalence in a multitude of therapeutic agents.[1] This guide focuses on a specific, yet promising derivative: 4-Chloroquinolin-5-amine (CAS No. 1824318-74-2).[2][3] This molecule, characterized by a quinoline core substituted with a chlorine atom at the 4-position and an amine group at the 5-position, represents a key building block for the synthesis of novel bioactive compounds. While detailed experimental data for this particular isomer is emerging, its structural features suggest significant potential in medicinal chemistry, drawing parallels with the well-established biological activities of related aminoquinolines.[4] This document serves as a comprehensive technical resource for researchers and drug development professionals, providing insights into its chemical properties, a plausible synthetic pathway, expected analytical characteristics, and its promising role in the development of new therapeutics.
The strategic placement of the chloro and amino functionalities on the quinoline ring system imparts a unique reactivity profile. The chlorine at the C4 position, activated by the ring nitrogen, is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.[5][6] The amino group at the C5 position offers a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug design.
Physicochemical Properties: A Blend of Aromaticity and Reactivity
The physicochemical properties of 4-Chloroquinolin-5-amine are fundamental to its handling, reactivity, and behavior in biological systems. Below is a table summarizing its key identifiers and a combination of available and predicted properties. It is important to note that while some data is established, other parameters are estimated based on the behavior of analogous structures.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloroquinolin-5-amine | - |
| CAS Number | 1824318-74-2 | [2][3] |
| Molecular Formula | C₉H₇ClN₂ | [2] |
| Molecular Weight | 178.62 g/mol | [2] |
| Appearance | Predicted to be a solid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |
| pKa | Predicted to be basic due to the amino group | - |
Synthesis and Purification: A Strategic Approach
A proposed multi-step synthesis is outlined below:
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Chloroquinolin-5-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Nitro-4-methylquinoline
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 3-nitroaniline, maintaining the temperature below 10°C.
-
Add acetylacetone dropwise to the mixture.
-
Allow the reaction to warm to room temperature and then heat to 100°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitate is filtered, washed with water, and dried to yield 5-nitro-4-methylquinoline.
Step 2-3: Synthesis of 5-Nitroquinoline
-
Dissolve 5-nitro-4-methylquinoline in a suitable solvent (e.g., pyridine).
-
Add potassium permanganate portion-wise and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate to precipitate 5-nitroquinoline-4-carboxylic acid.
-
The isolated carboxylic acid is then heated above its melting point to induce decarboxylation, yielding 5-nitroquinoline.
Step 4: Synthesis of Quinolin-5-amine
-
Dissolve 5-nitroquinoline in a mixture of ethanol and hydrochloric acid.
-
Add iron powder portion-wise and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture and neutralize the filtrate with a base (e.g., sodium hydroxide) to precipitate quinolin-5-amine.
-
The product can be purified by recrystallization.
Step 5: Synthesis of 4-Chloroquinolin-5-amine
-
Dissolve quinolin-5-amine in a chlorinated solvent (e.g., dichloromethane).
-
Add N-Chlorosuccinimide (NCS) portion-wise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization: Predicting the Analytical Fingerprint
While experimental spectra for 4-Chloroquinolin-5-amine are not widely published, its structure allows for the prediction of key spectroscopic features that are crucial for its identification and characterization.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the quinoline ring system are expected to appear in the range of δ 7.0-9.0 ppm. - The protons on the benzene ring portion will likely show complex splitting patterns due to spin-spin coupling. - The proton at C2 will likely be a doublet, coupled to the proton at C3. - The protons at C6, C7, and C8 will also exhibit characteristic splitting patterns. - The amine protons (-NH₂) may appear as a broad singlet. |
| ¹³C NMR | - Aromatic carbons are expected in the range of δ 110-160 ppm. - The carbon bearing the chlorine (C4) will be deshielded. - The carbon bearing the amino group (C5) will be shielded. |
| IR Spectroscopy | - N-H stretching of the primary amine is expected as two bands in the region of 3300-3500 cm⁻¹. - Aromatic C-H stretching is expected around 3000-3100 cm⁻¹. - C=C and C=N stretching of the quinoline ring will appear in the 1450-1650 cm⁻¹ region. - The C-Cl stretching vibration is expected in the fingerprint region, typically around 700-850 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) is expected at m/z 178, with a characteristic M+2 peak at m/z 180 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. |
Reactivity and Applications in Drug Development: A Scaffold of Opportunity
The chemical reactivity of 4-Chloroquinolin-5-amine is dominated by the interplay between the electron-withdrawing chloro group and the electron-donating amino group. This dual functionality makes it a highly versatile scaffold for the synthesis of a diverse library of compounds with potential therapeutic applications.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The chlorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen.[5] This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone in the synthesis of many 4-aminoquinoline-based drugs, such as the antimalarial agent chloroquine.[7]
Caption: General scheme for SNAr at the C4 position.
Derivatization of the C5-Amino Group
The primary amino group at the C5 position is also a key site for chemical modification. It can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, to introduce new functionalities. This allows for the fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles.
Potential Therapeutic Applications
The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[7][8][9] By leveraging the reactivity of 4-Chloroquinolin-5-amine, medicinal chemists can design and synthesize novel derivatives with improved efficacy, selectivity, and resistance profiles. For instance, the introduction of various side chains at the C4 position can modulate the compound's ability to accumulate in the acidic food vacuole of the malaria parasite, a key aspect of the mechanism of action of chloroquine.[9]
Safety and Handling: A Prudent Approach
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloroquinolin-5-amine. Based on the safety data for structurally related compounds such as other chloro- and amino-quinolines, the following guidelines are recommended.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Building Block with a Bright Future
4-Chloroquinolin-5-amine, while not as extensively studied as some of its isomers, represents a molecule of significant interest to the scientific and drug development communities. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. The synthetic strategies and characterization principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity. As the quest for new and more effective drugs continues, the strategic use of such well-designed molecular scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.
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